2,4,4-Trimethyl-1-pentene

Description

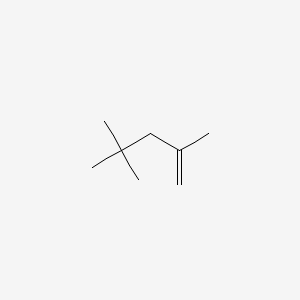

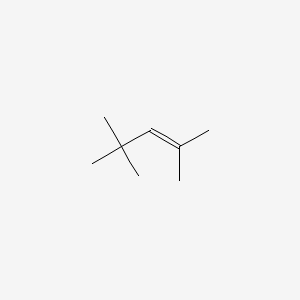

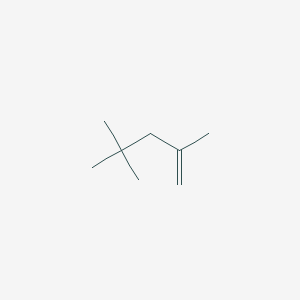

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,4-trimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNDIJDIPNCZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16, Array | |

| Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026765 | |

| Record name | 2,4,4-Trimethyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals., Liquid, Dry Powder; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentene, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

214.7 °F at 760 mmHg (USCG, 1999), 101.4 °C, 101 °C | |

| Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

35 °F (est.) (USCG, 1999), -5 °C, 23 °F (-5 °C) | |

| Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride, Solubility in water: none | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7150 @ 20 °C/4 °C, Relative density (water = 1): 0.7 | |

| Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.8 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

82.72 mmHg (USCG, 1999), 44.7 [mmHg], 44.7 mm Hg @ 25 °C, Vapor pressure, kPa at 38 °C: 10 | |

| Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

25167-70-8, 107-39-1 | |

| Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4-Trimethyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisobutylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentene, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,4-Trimethyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylpentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4-trimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N69L73ADVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-136.3 °F (USCG, 1999), -93.5 °C, -93 °C | |

| Record name | DIISOBUTYLENE, ISOMERIC COMPOUNDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,4-TRIMETHYL-1-PENTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0594 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of 2,4,4-Trimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethyl-1-pentene, an isomer of octene, is a colorless liquid with a gasoline-like odor. It is a branched alkene of significant industrial importance, primarily utilized in the synthesis of other chemicals, as a component in motor fuels, and as a monomer in polymerization processes. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for their determination, and relevant safety information. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2,4,4-trimethylpent-1-ene |

| Synonyms | α-Diisobutylene, Isooctene |

| CAS Number | 107-39-1 |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1] |

| InChI Key | FXNDIJDIPNCZQJ-UHFFFAOYSA-N[2] |

| SMILES | CC(=C)CC(C)(C)C[2] |

Physical and Chemical Properties

The core physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of chemical processes.

| Property | Value |

| Appearance | Colorless liquid[3] |

| Odor | Gasoline-like[3][4] |

| Density | 0.715 g/cm³ at 20°C[5] |

| Boiling Point | 101-102 °C[1][2][4][5] |

| Melting Point | -93.5 °C[6] |

| Flash Point | -6 °C (21 °F)[5] |

| Refractive Index | 1.408 at 20°C[1][2] |

| Vapor Pressure | 44.7 mmHg at 25°C[6] |

| Solubility | Insoluble in water; soluble in acetone, methanol, diethyl ether, benzene, and chloroform.[4][5] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.83 | s | 1H | =CH₂ (vinylic) |

| 4.63 | s | 1H | =CH₂ (vinylic) |

| 1.94 | s | 2H | -CH₂- (allylic) |

| 1.77 | s | 3H | -C(CH₃)= |

| 0.93 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 155.7 | C2 |

| 112.9 | C1 |

| 53.2 | C3 |

| 31.7 | C4 |

| 31.5 | C5 (3 carbons) |

| 24.7 | C2-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. The NIST Gas-Phase IR Spectrum is publicly available for reference.

Mass Spectrometry

Mass spectrometry data for this compound is available in public databases such as the NIST Mass Spectrometry Data Center. The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Synthesis of this compound

A common laboratory synthesis involves the acid-catalyzed dimerization of isobutylene, which can be generated in situ from tert-butanol (B103910).

Materials:

-

tert-Butanol

-

Concentrated Sulfuric Acid (60-98%)

-

Closed, pressure-resistant reaction vessel

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a closed, pressure-resistant reaction vessel, combine tert-butanol and concentrated sulfuric acid in a molar ratio of approximately 1:0.5.

-

Stir the mixture and heat to a temperature between 90-95 °C.

-

Maintain the reaction at this temperature for 4-5 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper organic layer.

-

Wash the organic layer with water to remove any residual acid.

-

Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate.

-

The resulting product is this compound. Purity can be assessed by gas chromatography.

References

- 1. This compound | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(107-39-1) 13C NMR [m.chemicalbook.com]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. CN107056576B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. mt.com [mt.com]

Spectroscopic Data Analysis of 2,4,4-Trimethyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4,4-trimethyl-1-pentene, a common organic compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presented in clear tabular formats, and explanatory diagrams are included to facilitate a comprehensive understanding of the spectroscopic characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2][3] Its structure, featuring a terminal double bond and several methyl groups, gives rise to a distinct spectroscopic fingerprint. This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to elucidate the structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| A | 4.832 | Singlet | 1H |

| B | 4.625 | Singlet | 1H |

| C | 1.935 | Singlet | 2H |

| D | 1.774 | Singlet | 3H |

| E | 0.926 | Singlet | 9H |

Table 1: ¹H NMR data for this compound.[4]

Diagram of this compound with Proton Assignments

A diagram illustrating the assignments of protons in this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (=CH₂) | 112.9 |

| C2 (=C<) | 144.2 |

| C3 (CH₂) | 52.6 |

| C4 (C) | 31.7 |

| C5 (CH₃) | 29.5 |

| C6 (CH₃) | 24.8 |

Table 2: ¹³C NMR data for this compound.[5][6][7]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of the liquid this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9]

-

Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[10][11]

-

Cap the NMR tube securely. The final sample height in the tube should be around 4-5 cm.[9][10]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3075 | C-H stretch | =C-H (alkene) |

| ~2950 | C-H stretch | C-H (alkane) |

| ~1645 | C=C stretch | C=C (alkene) |

| ~890 | C-H bend | =C-H (alkene, out-of-plane) |

Table 3: Key IR absorption bands for this compound.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr).[12]

-

Place one to two drops of the liquid this compound onto the center of one salt plate using a pipette.[12][13]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[12]

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum with an empty sample compartment.[14]

-

Acquire the IR spectrum of the sample.

-

After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to a desiccator.[12][14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 112 | ~15 | [C₈H₁₆]⁺ (Molecular Ion) |

| 97 | ~25 | [C₇H₁₃]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | ~60 | [C₃H₅]⁺ (allyl cation) |

Table 4: Major peaks in the mass spectrum of this compound.[1]

Fragmentation Pathway of this compound

A simplified diagram of the major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The volatile liquid sample, this compound, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, and vaporized.[15][16]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).[16][17][18]

-

Fragmentation: The excess energy from the ionization process causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.[16][17]

-

Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

A flowchart depicting the general workflow for spectroscopic analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure, identifies functional groups, and reveals the fragmentation behavior of the molecule. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ez.restek.com [ez.restek.com]

- 3. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 4. This compound(107-39-1) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(107-39-1) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. scribd.com [scribd.com]

- 14. m.youtube.com [m.youtube.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamic Parameters of 2,4,4-Trimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethyl-1-pentene, a common isomer of diisobutylene, is a significant compound in various chemical processes, including fuel production and as a starting material for the synthesis of more complex molecules. A thorough understanding of its reaction kinetics and thermodynamic properties is paramount for optimizing reaction conditions, ensuring process safety, and for the rational design of novel chemical entities. This technical guide provides a comprehensive overview of the available kinetic and thermodynamic data for key reactions involving this compound. It also outlines detailed experimental protocols for the determination of these parameters, aimed at researchers and professionals in the fields of chemistry and drug development.

Thermodynamic Parameters of this compound

A compilation of the key thermodynamic parameters for this compound is presented below. These values are crucial for predicting the feasibility and spontaneity of reactions involving this alkene.

| Parameter | Value | Units | Reference |

| Molecular Weight | 112.21 | g/mol | [1](2) |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -5289.08 ± 0.67 | kJ/mol | [3](4) |

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -145.6 | kJ/mol | [3](4) |

| Standard Liquid Entropy (S°liquid) | 306.3 | J/mol·K | [3](4) |

| Boiling Point | 375 ± 2 | K | [3](4) |

| Enthalpy of Vaporization (ΔvapH) | 33.5 | kJ/mol | [1](2) |

| Enthalpy of Fusion (ΔfusH) | 8.79 | kJ/mol | [1](2) |

Reaction Kinetics of this compound

The reactivity of this compound is dominated by addition reactions to the carbon-carbon double bond. This section details the kinetic and thermodynamic parameters for several key reactions.

Isomerization to 2,4,4-Trimethyl-2-pentene

The isomerization of this compound to its more substituted isomer, 2,4,4-trimethyl-2-pentene, is a reversible reaction of significant industrial interest.

Isomerization of this compound.

Thermodynamic Parameters for Isomerization

| Parameter | Value | Units | Reference |

| Reaction Enthalpy (ΔHrxn) | 3.51 ± 0.03 | kJ/mol | [5](5) |

| Reaction Entropy (ΔSrxn) | -0.47 ± 0.10 | J/mol·K | [5](5) |

The positive enthalpy change indicates that the isomerization is slightly endothermic, favoring the formation of this compound at lower temperatures.

Hydrogenation

The catalytic hydrogenation of this compound yields 2,2,4-trimethylpentane (B7799088) (isooctane), a high-octane gasoline component. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C).[6][7]

Catalytic hydrogenation of this compound.

Thermodynamic and Kinetic Parameters for Hydrogenation

| Parameter | Value | Units | Reference |

| Enthalpy of Hydrogenation (ΔHhydrog) | -118.9 ± 0.54 | kJ/mol | [1](2) |

| Activation Energy (Ea) | Not explicitly found for this substrate. For similar alkenes, values are typically in the range of 40-60 kJ/mol. | kJ/mol | |

| Pre-exponential Factor (A) | Not explicitly found for this substrate. | s-1 |

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. This reaction is a key step in the synthesis of various fine chemicals and pharmaceuticals.[11]

Epoxidation of this compound.

Kinetic Parameters for Epoxidation

| Parameter | Value | Units | Reference |

| Activation Energy (Ea) | Not explicitly found for this substrate. For other alkenes, values are typically in the range of 60-80 kJ/mol. | kJ/mol | |

| Pre-exponential Factor (A) | Not explicitly found for this substrate. | L·mol-1·s-1 |

The epoxidation reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism.[11] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.

Etherification

The acid-catalyzed addition of methanol (B129727) to this compound produces methyl tert-octyl ether, a gasoline additive.

Etherification of this compound.

Kinetic Parameters for Etherification

| Parameter | Value | Units | Reference |

| Activation Energy (Ea) | 86 ± 1 | kJ/mol | [5](5) |

The reaction kinetics can be described by a Langmuir-Hinshelwood model, where the adsorption of the alcohol on the catalyst surface is a key step.[5]

Experimental Protocols

Accurate determination of kinetic and thermodynamic parameters requires rigorous experimental design and execution. This section provides detailed methodologies for key experiments.

Determination of Isomerization Kinetics by Gas Chromatography (GC)

This protocol outlines the steps to study the kinetics of the acid-catalyzed isomerization of this compound.

Workflow for Isomerization Kinetics Study.

Materials and Equipment:

-

This compound (high purity)

-

Acid catalyst (e.g., Amberlyst-15)

-

Inert solvent (e.g., dodecane)

-

Temperature-controlled batch reactor with magnetic stirring

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-1)

-

Syringes, vials, and standard laboratory glassware

-

Quenching agent (e.g., sodium bicarbonate solution)

Procedure:

-

Reactor Preparation: The reactor is charged with a known amount of this compound and the inert solvent. The mixture is heated to the desired reaction temperature under constant stirring.

-

Reaction Initiation: A known mass of the acid catalyst is added to the reactor to initiate the isomerization. This is considered time zero.

-

Sampling: At regular time intervals, small aliquots (e.g., 0.1 mL) of the reaction mixture are withdrawn from the reactor using a syringe.

-

Quenching: Each aliquot is immediately transferred to a vial containing a quenching agent to stop the reaction.

-

GC Analysis: The quenched samples are analyzed by GC to determine the concentration of this compound and 2,4,4-trimethyl-2-pentene.

-

Data Analysis: The concentration of the reactant is plotted against time. The initial rate of the reaction is determined from the initial slope of this curve. By repeating the experiment at different initial concentrations, the order of the reaction can be determined. The rate constant (k) is then calculated.

-

Temperature Dependence: The experiment is repeated at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).

Determination of Enthalpy of Hydrogenation by Calorimetry

This protocol describes the measurement of the heat of hydrogenation of this compound using a reaction calorimeter.

Workflow for Calorimetric Measurement of Enthalpy of Hydrogenation.

Materials and Equipment:

-

This compound (high purity)

-

Hydrogenation catalyst (e.g., 5% Pd/C)

-

Solvent (e.g., ethanol)

-

Reaction calorimeter

-

High-pressure hydrogen source

-

Syringe pump for reactant addition

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by electrical calibration or by carrying out a reaction with a known enthalpy change.

-

Reactor Charging: A known mass of the solvent and the hydrogenation catalyst are charged into the calorimeter vessel. The system is sealed and purged with an inert gas, then pressurized with hydrogen to the desired pressure. The system is allowed to thermally equilibrate.

-

Reaction Initiation: A known amount of this compound is injected into the reactor via a syringe pump.

-

Data Acquisition: The temperature of the reactor contents and the hydrogen consumption are monitored and recorded throughout the reaction. The reaction is considered complete when the temperature returns to the baseline and hydrogen uptake ceases.

-

Data Analysis: The total heat released during the reaction (qrxn) is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

-

Enthalpy Calculation: The enthalpy of hydrogenation (ΔHhydrog) is calculated by dividing the total heat released by the number of moles of this compound that reacted.

Conclusion

This technical guide has provided a consolidated source of information on the reaction kinetics and thermodynamic parameters of this compound for several important chemical transformations. The presented data, compiled in structured tables, and the visualized reaction pathways and experimental workflows, offer a valuable resource for researchers and professionals. While a significant amount of thermodynamic data is available, further experimental work is needed to fully elucidate the Arrhenius parameters for key reactions such as hydrogenation and epoxidation. The detailed experimental protocols provided herein offer a solid foundation for conducting such investigations, which will undoubtedly contribute to a more profound understanding and optimization of processes involving this versatile alkene.

References

- 1. How to calculate the heat of hydrogenation from a given compound? | Filo [askfilo.com]

- 2. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 3. Eyring equation - Wikipedia [en.wikipedia.org]

- 4. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. aceorganicchem.com [aceorganicchem.com]

Theoretical and Computational Insights into 2,4,4-Trimethyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,4,4-trimethyl-1-pentene, a branched alkene of significant industrial importance. The document delves into its molecular structure, spectroscopic properties, thermodynamic characteristics, and reactivity, with a focus on data presentation in clearly structured tables and detailed experimental protocols. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical processes. This guide is intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, computational chemistry, and process development.

Molecular Structure and Properties

This compound, also known as α-diisobutylene, is a colorless liquid with the molecular formula C₈H₁₆.[1][2] Its structure features a pentene backbone with two methyl groups on the second carbon and a tert-butyl group on the fourth carbon.[3] This highly branched structure influences its physical and chemical properties, making it a key component in the synthesis of isooctane (B107328) for high-octane gasoline and as a monomer in polymer production.[4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and experimental studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| IUPAC Name | 2,4,4-trimethylpent-1-ene | [1][2] |

| CAS Number | 107-39-1 | [1][2] |

| Boiling Point | 101-102 °C | [6][7] |

| Melting Point | -93.5 °C | [1] |

| Density | 0.708 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.408 | [6][7] |

| Vapor Pressure | 83 mmHg at 37.7 °C | [6][7] |

| Flash Point | -6.9 °C | [6] |

| Autoignition Temperature | 391 °C (736 °F) | [1][6] |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound. The following tables summarize its key spectroscopic features.

Table 2: ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) |

| =CH₂ | 4.6 - 4.8 |

| -CH₂- | ~1.9 |

| =C-CH₃ | ~1.7 |

| -C(CH₃)₃ | ~0.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| =C-H Stretch | 3000 - 3100 |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=C Stretch | 1640 - 1680 |

| =C-H Bend | 650 - 1000 |

Thermodynamic Data

The thermodynamic properties of this compound are essential for understanding its stability and reactivity in chemical processes.

| Property | Value | Units |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -5289.08 ± 0.67 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 35.7 | kJ/mol |

| Standard Molar Entropy (S°liquid) | 306.3 | J/mol·K |

| Liquid Phase Heat Capacity (Cp,liquid) | 240.20 (at 298.6 K) | J/mol·K |

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like this compound.

Computational Methods for Geometrical Optimization

The three-dimensional structure of this compound can be optimized using various computational methods. Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p) is a common and effective approach for obtaining accurate geometries, including bond lengths and angles.[8] These calculations can be performed using software packages like Gaussian. The optimized geometry from these calculations can then be used for further analysis, such as vibrational frequency calculations.

Theoretical Studies on Reaction Mechanisms

A theoretical study on the abstraction and addition reactions of this compound with H and O(3P) radicals has provided a detailed understanding of its combustion chemistry.[9] The potential energy surfaces of these reactions were calculated at a high level of theory (DLPNO–CCSD(T)/cc-pVTZ//M06-2X/6-311G(d,p) and CCSD(T)/6-311++G(d,p)//M06-2X/6-311(d,p)).[9] The study revealed that allylic H abstraction is the dominant pathway for H abstraction reactions, while the addition of a radical to the terminal carbon is the major channel for addition reactions.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the acid-catalyzed dimerization of isobutylene. A laboratory-scale synthesis can be adapted from industrial processes.[6]

Materials:

-

tert-butanol (B103910) or isobutanol

-

Sulfuric acid (60-98%) or a strong acid polymer resin

-

Reaction vessel (sealed)

-

Heating and stirring apparatus

Procedure:

-

Charge the sealed reaction vessel with tert-butanol or isobutanol and the acid catalyst. The molar ratio of alcohol to sulfuric acid should be in the range of 1:0.3 to 1:1.[6]

-

Heat the mixture to a temperature between 60-95 °C with continuous stirring.[6]

-

Maintain the reaction for a period of 4 to 8 hours.[6]

-

After the reaction is complete, the product, this compound, is obtained. Due to the sealed nature of the reaction, distillation for purification may not be necessary, and yields can be as high as 95%.[6]

Spectroscopic Analysis: ¹H NMR

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-4 seconds acquisition time, 1-5 seconds relaxation delay, and 8-16 scans).

-

Process the Free Induction Decay (FID) signal to obtain the final spectrum.

Chromatographic Analysis: GC-MS

Sample Preparation:

-

For liquid samples, a direct injection or headspace analysis can be performed. For headspace analysis, a small aliquot of the sample is placed in a sealed vial and heated to volatilize the components.

Instrumentation and Conditions:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile organic compounds.

-

Mass Spectrometer (MS): Used as the detector.

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature program is used to separate the components of the sample.

-

Analysis: The sample is injected into the GC, where it is vaporized and carried through the column by the carrier gas. The separated components then enter the MS for detection and identification based on their mass-to-charge ratio.

Ozonolysis

Ozonolysis is a powerful reaction for cleaving the double bond of alkenes.

Materials:

-

This compound

-

Methanol or dichloromethane (B109758) (solvent)

-

Ozone generator

-

Oxygen source

-

Reaction flask with a gas inlet and outlet

-

Dry ice/acetone bath (-78 °C)

-

Reducing agent (e.g., dimethyl sulfide (B99878), zinc dust)

Procedure:

-

Dissolve the this compound in the chosen solvent in the reaction flask and cool the mixture to -78 °C using a dry ice/acetone bath.[4]

-

Bubble ozone gas, generated from oxygen, through the solution. The reaction is typically continued until the solution turns a pale blue color, indicating the presence of unreacted ozone.[4]

-

Purge the solution with oxygen or an inert gas to remove any excess ozone.

-

Add a reducing agent to the reaction mixture to work up the ozonide intermediate. The use of dimethyl sulfide or zinc dust will yield aldehydes and/or ketones.[4]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthesis Pathway

Caption: Acid-catalyzed synthesis of this compound.

Ozonolysis Reaction Workflow

Caption: Reductive ozonolysis of this compound.

Radical Reaction Pathways

Caption: Dominant radical reaction pathways for this compound.

References

- 1. This compound | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-Pentene, 2,4,4-trimethyl- (CAS 107-39-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1-Pentene, 2,4,4-trimethyl- [webbook.nist.gov]

- 8. CID 161608415 | C16H32 | CID 161608415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Correlation of Computational Mod [mckendree.edu]

Synonyms for 2,4,4-Trimethyl-1-pentene in scientific literature

An In-depth Technical Guide to 2,4,4-Trimethyl-1-pentene: Nomenclature, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a significant branched alkene in industrial and research chemistry. It covers its nomenclature, physicochemical properties, synthesis via isobutylene (B52900) dimerization, and analytical characterization methods. This document is intended to serve as a technical resource for professionals in chemistry and related fields.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and chemical commerce. Its unambiguous identification is crucial for accurate research and communication. The International Union of Pure and Applied Chemistry (IUPAC) name is 2,4,4-trimethylpent-1-ene. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 2,4,4-trimethylpent-1-ene[1] |

| Common Names | α-Diisobutylene, Diisobutylene, Isooctene[1][2][3] |

| CAS Number | 107-39-1[1][2][4][5][6] |

| EC Number | 203-486-4[1][4] |

| UN Number | 2050[1] |

| Other Synonyms | 1-Pentene, 2,4,4-trimethyl-, 1-Methyl-1-neopentylethylene, 2,2,4-Trimethyl-4-pentene, NSC 8701, NSC 73942[1][2][7] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis. It is a colorless, flammable liquid with a gasoline-like odor.[8] A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆[1][6] |

| Molecular Weight | 112.21 g/mol [1][4] |

| Boiling Point | 101-102 °C[1][4] |

| Melting Point | -93.5 °C[5] |

| Density | 0.708 g/mL at 25 °C[1][4] |

| Refractive Index (n²⁰/D) | 1.408-1.411[1][4] |

| Flash Point | -5 °C to 21°F[4][5] |

| Solubility | Insoluble in water; soluble in acetone, methanol, diethyl ether, benzene, chloroform (B151607).[1] |

| Vapor Density | >3.8 (vs air)[1][4] |

| Vapor Pressure | 83 mmHg at 37.7 °C[1][4] |

Synthesis of this compound

The primary industrial synthesis of this compound is through the acid-catalyzed dimerization of isobutylene.[6] This reaction can be performed using various acid catalysts, including sulfuric acid and solid acid catalysts like zeolites.[9] A laboratory-scale synthesis can also be achieved from tert-butanol (B103910) or isobutanol.[9]

Experimental Protocol: Synthesis from tert-Butanol[9]

This protocol describes a laboratory-scale synthesis of this compound from tert-butanol using sulfuric acid as a catalyst.

Materials:

-

tert-Butanol

-

80% Sulfuric acid

-

Deionized water

-

Anhydrous drying agent (e.g., magnesium sulfate)

-

1000 mL closed pressure-resistant reaction bottle

-

Stirring and heating apparatus

-

Separatory funnel

Procedure:

-

To a 1000 mL closed pressure-resistant reaction bottle, add 350 g of tert-butanol and 250 g of 80% sulfuric acid.

-

Stir the mixture and heat to 95 °C.

-

Maintain the reaction at this temperature for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Allow the mixture to stand and separate into two layers.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over an anhydrous drying agent.

-

The expected yield of the target product is approximately 235 g (94%), with a purity of over 95%.

Synthesis Pathway

The dimerization of isobutylene proceeds through a carbocation intermediate. The reaction is initiated by the protonation of isobutylene by the acid catalyst to form a tert-butyl cation. This cation then acts as an electrophile and attacks another molecule of isobutylene. The resulting C8 carbocation can then deprotonate to form the different isomers of diisobutylene, with this compound and 2,4,4-trimethyl-2-pentene (B94453) being the major products.

Purification

The crude product from the synthesis typically contains a mixture of isomers and unreacted starting materials. Fractional distillation is a common method for purifying this compound.

Experimental Protocol: Purification by Fractional Distillation

This is a general procedure for the purification of this compound.

Apparatus:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Fractionating column (e.g., Vigreux)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

Procedure:

-

The crude product is placed in a round-bottom flask with a stir bar.

-

The fractional distillation apparatus is assembled.

-

The mixture is heated gently to boiling.

-

The vapor will rise through the fractionating column, and the temperature at the distillation head should be monitored.

-

The fraction that distills at a stable temperature corresponding to the boiling point of this compound (101-102 °C) is collected in a clean, dry receiving flask.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the overall workflow from synthesis to purification.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a volatile mixture.

Typical Experimental Parameters:

-

GC Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used.

-

Injection Mode: Split injection is typically used for neat or concentrated samples.

-

MS Detector: Electron ionization (EI) at 70 eV is standard.

The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of organic molecules.

Typical Experimental Conditions:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Concentration: A few milligrams of the sample are dissolved in approximately 0.5-0.7 mL of the deuterated solvent.

-

Instrument: A spectrometer with a field strength of 300 MHz or higher is typically used.

Expected Chemical Shifts:

-

¹H NMR (in CDCl₃): The spectrum is expected to show signals for the vinyl protons, the allylic protons, and the methyl protons, each with a characteristic chemical shift and multiplicity.[7]

-

Vinyl protons (=CH₂): ~4.6-4.8 ppm

-

Allylic protons (-CH₂-): ~1.9 ppm

-

Methyl protons on the double bond (-C(CH₃)=): ~1.7 ppm

-

tert-Butyl protons (-C(CH₃)₃): ~0.9 ppm

-

-

¹³C NMR (in CDCl₃): The spectrum will show distinct signals for each unique carbon atom in the molecule.[7]

Applications

This compound is primarily used as an intermediate in the chemical industry.[6] It is a precursor for the synthesis of other chemicals, including:

-

Antioxidants

-

Surfactants

-

Lubricant additives

-

Plasticizers

-

Rubber chemicals

It is also used in the synthesis of isooctane, a high-octane fuel additive, through hydrogenation.[10]

References

- 1. 107-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound CAS#: 107-39-1 [m.chemicalbook.com]

- 3. How To [chem.rochester.edu]

- 4. 2,4,4-三甲基-1-戊烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 107-39-1 [chemicalbook.com]

- 7. This compound(107-39-1) 13C NMR [m.chemicalbook.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. CN107056576B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. memphis.edu [memphis.edu]

The Low-Temperature Oxidation Chemistry of 2,4,4-Trimethyl-1-pentene: A Technical Guide

An In-depth Examination of Reaction Pathways, Experimental Data, and Kinetic Modeling for Researchers and Scientists.

Introduction

2,4,4-Trimethyl-1-pentene, a primary component of diisobutylene, is a crucial gasoline surrogate component representing the olefin class of hydrocarbons.[1] Its highly branched structure and research octane (B31449) number (RON) exceeding 100 make it a significant compound for understanding and improving modern combustion engine technologies, such as reactivity-controlled compression ignition (RCCI) and homogeneous charge compression ignition (HCCI).[1] This technical guide provides a comprehensive overview of the low-temperature oxidation chemistry of this compound, focusing on experimental findings, detailed reaction pathways, and kinetic modeling. The information presented is vital for researchers in combustion science, chemical kinetics, and professionals in drug development requiring a deep understanding of complex chemical transformations.

Experimental Methodologies

The study of the low-temperature oxidation of this compound has been primarily conducted using two key experimental techniques: jet-stirred reactors (JSR) and shock tubes. These methods allow for the investigation of chemical kinetics under controlled conditions, providing valuable data for the development and validation of combustion models.

Jet-Stirred Reactor (JSR) Oxidation Studies

JSR experiments are crucial for studying the evolution of species concentrations over a range of temperatures at constant pressure. A notable study by Zhang et al. (2021) investigated the low-temperature oxidation of this compound, both in its pure form and when triggered by dimethyl ether (DME), which enhances its low-temperature reactivity.[1]

Experimental Setup: The experiments were carried out in a fused-silica jet-stirred reactor.[1] To ensure homogeneity of the gas mixture, the reactants were premixed before entering the reactor.[1] The temperature within the reactor was carefully controlled and measured using a thermocouple.[1]

Analytical Techniques: A sophisticated suite of analytical techniques was employed to identify and quantify the species present in the reactor. These included:

-

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS): For the identification of a wide range of intermediates, including radicals.[1]

-

Gas Chromatography (GC): Used for the separation and quantification of stable species.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the definitive identification of various oxidation products.[1]

A schematic of a typical JSR experimental workflow is presented below.

Shock Tube Ignition Delay Time Measurements

Shock tubes are instrumental in studying ignition delay times at high temperatures and pressures. Research by Laich et al. (2022) provides key data on the ignition characteristics of this compound.[2]

Experimental Setup: These experiments are conducted in a high-pressure shock tube facility. A mixture of the fuel, oxidizer, and a diluent gas (typically Argon) is introduced into the driven section of the shock tube. A diaphragm separates the driven section from the high-pressure driver section. The rupture of this diaphragm generates a shock wave that propagates through the test gas, rapidly heating and compressing it to conditions where autoignition occurs.[2]

Analytical Techniques: The primary measurement in these experiments is the ignition delay time, which is the time between the arrival of the shock wave and the onset of combustion. This is typically detected by monitoring:

-

Pressure Transducers: To record the pressure rise associated with ignition.[3]

-

Chemiluminescence Detectors: To detect light emission from specific radical species, such as OH*, which are indicative of combustion.[4]

Quantitative Data

The following tables summarize the key quantitative data obtained from the aforementioned experimental studies. The mole fraction data for the JSR experiments have been digitized from the figures presented in the supplementary material of Zhang et al. (2021), and the ignition delay times have been digitized from the graphical data in Laich et al. (2022).

Table 1: Experimental Conditions for JSR Oxidation of this compound (IC8D4)

| Parameter | Pure IC8D4 Oxidation[1] | IC8D4/DME Oxidation[1] |

| Pressure | ~1.04 atm | ~1.04 atm |